molecular formula C11H17Br B088627 1-(Bromomethyl)adamantane CAS No. 14651-42-4

1-(Bromomethyl)adamantane

Cat. No. B088627
M. Wt: 229.16 g/mol
InChI Key: RLRBYCAVZBQANU-UHFFFAOYSA-N
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Patent
US04001223

Procedure details

Chlorination reaction of 1-adamantyl methylalcohol which was obtained by the same method described in (1) was carried out under the same conditions for the bromination reaction shown in (2) except that zinc bromide and hydrobromic acid were replaced by zinc chloride and hydrochloric acid respectively. The product was purified by recrystallized from methanol. Melting point of 1-adamantyl methyl chloride thus obtained was 32°-34° C and the yield was 91%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11]O)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C12(CBr)CC3CC(CC(C3)C1)C2.Br.[ClH:26]>[Br-].[Zn+2].[Br-].[Cl-].[Zn+2].[Cl-]>[C:1]12([CH2:11][Cl:26])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by the same method
CUSTOM
Type
CUSTOM
Details
was carried out under the same conditions for the bromination reaction
CUSTOM
Type
CUSTOM
Details
The product was purified
CUSTOM
Type
CUSTOM
Details
by recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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